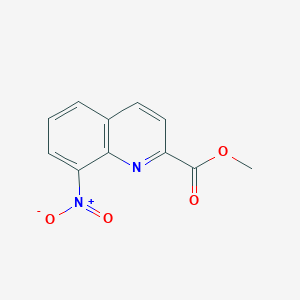Methyl 8-nitroquinoline-2-carboxylate
CAS No.: 110683-76-6
Cat. No.: VC8013709
Molecular Formula: C11H8N2O4
Molecular Weight: 232.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 110683-76-6 |
|---|---|
| Molecular Formula | C11H8N2O4 |
| Molecular Weight | 232.19 g/mol |
| IUPAC Name | methyl 8-nitroquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C11H8N2O4/c1-17-11(14)8-6-5-7-3-2-4-9(13(15)16)10(7)12-8/h2-6H,1H3 |
| Standard InChI Key | ZJSFNHZUYTYDFN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC2=C(C=CC=C2[N+](=O)[O-])C=C1 |
| Canonical SMILES | COC(=O)C1=NC2=C(C=CC=C2[N+](=O)[O-])C=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 8-nitroquinoline-2-carboxylate has the molecular formula C₁₁H₈N₂O₄ and a molecular weight of 232.192 g/mol . Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Exact Mass | 232.048 g/mol | |
| Topological Polar Surface Area (PSA) | 85.01 Ų | |
| LogP (Partition Coefficient) | 2.45 | |
| Melting/Boiling Points | Not reported |
The compound’s structure (Figure 1) includes a planar quinoline system, with the nitro group at position 8 contributing to electron-withdrawing effects and the methyl ester at position 2 enhancing solubility in organic solvents.
Synthesis Methods
Skraup Reaction Followed by Nitration
A widely used method involves the Skraup reaction starting from m-toluidine. The process yields a mixture of 5- and 7-methylquinoline isomers, which undergo selective nitration to produce 7-methyl-8-nitroquinoline. Subsequent esterification introduces the methyl ester group at position 2 . Key steps include:
-
Cyclization: m-Toluidine reacts with glycerol and sulfuric acid to form 7-methylquinoline.
-
Nitration: Treatment with fuming HNO₃/H₂SO₄ selectively nitrates the 8-position.
-
Esterification: The carboxylic acid intermediate is methylated to yield the final product.
This method achieves an 81% yield and is noted for its scalability .
Copper-Catalyzed Domino Synthesis
Applications in Medicinal Chemistry
Building Block for Simeprevir
Methyl 8-nitroquinoline-2-carboxylate serves as a critical intermediate in the synthesis of simeprevir, a hepatitis C virus (HCV) NS3/4A protease inhibitor. The compound’s nitro group facilitates downstream functionalization, such as thiazole ring formation, which is essential for the drug’s activity .
Biological and Pharmacological Insights
Mechanism of Action
The nitro group’s redox potential (−0.54 V for active analogs) enables selective activation by parasitic NTRs, generating reactive intermediates that disrupt DNA or protein function . This mechanism parallels that of nitroimidazole antibiotics like metronidazole.
Structure-Activity Relationships (SAR)
-
Nitro Position: Activity diminishes when the nitro group is moved to positions 5 or 6, highlighting the importance of the 8-substitution .
-
Ester Group: The methyl ester enhances bioavailability by balancing lipophilicity (LogP = 2.45) and solubility .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume